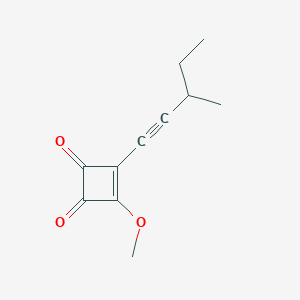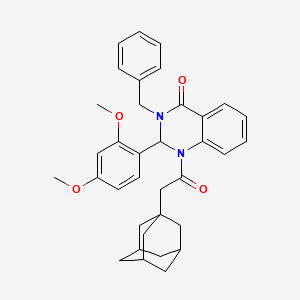
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from anthranilic acid derivatives, cyclization with appropriate reagents can form the quinazolinone core.
Substitution Reactions: Introduction of various substituents such as the 2,4-dimethoxyphenyl and phenylmethyl groups can be achieved through nucleophilic substitution reactions.
Acylation Reactions: The tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl group can be introduced via acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Utilizing large-scale reactors for each step of the synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylmethyl group.
Reduction: Reduction reactions can occur at the quinazolinone core or other functional groups.
Substitution: Various substitution reactions can modify the substituents on the quinazolinone ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Quinazolinone derivatives can act as catalysts in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them potential drug candidates.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anticancer Agents: Certain quinazolinone derivatives have shown promise as anticancer agents.
Anti-inflammatory: Potential use in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the synthesis of various pharmaceutical compounds.
Agrochemicals: Employed in the development of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 4(1H)-Quinazolinone derivatives involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, inhibition of a particular enzyme may result in reduced cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: A simpler structure with similar biological activities.
Benzodiazepines: Shares some structural similarities and biological activities.
Isoquinolines: Another class of compounds with related chemical properties.
Uniqueness
The unique combination of substituents in 4(1H)-Quinazolinone, 2,3-dihydro-2-(2,4-dimethoxyphenyl)-3-(phenylmethyl)-1-(tricyclo(3.3.1.(sup 3,7))dec-1-ylacetyl)- provides distinct chemical and biological properties that may offer advantages over similar compounds in specific applications.
Propiedades
Número CAS |
136009-63-7 |
|---|---|
Fórmula molecular |
C35H38N2O4 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
1-[2-(1-adamantyl)acetyl]-3-benzyl-2-(2,4-dimethoxyphenyl)-2H-quinazolin-4-one |
InChI |
InChI=1S/C35H38N2O4/c1-40-27-12-13-29(31(17-27)41-2)33-36(22-23-8-4-3-5-9-23)34(39)28-10-6-7-11-30(28)37(33)32(38)21-35-18-24-14-25(19-35)16-26(15-24)20-35/h3-13,17,24-26,33H,14-16,18-22H2,1-2H3 |
Clave InChI |
RLRFHRDCQPNKEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C2N(C(=O)C3=CC=CC=C3N2C(=O)CC45CC6CC(C4)CC(C6)C5)CC7=CC=CC=C7)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


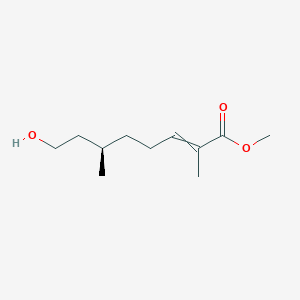
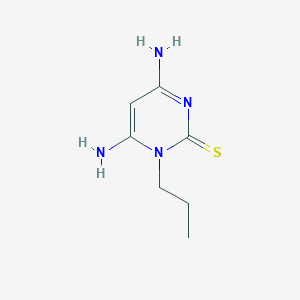
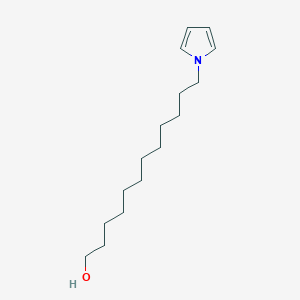
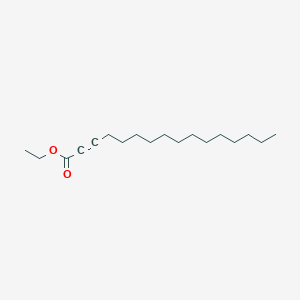
![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)
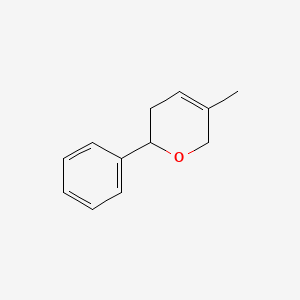
![N,N'-Dicyclohexyl-N-[3-(cyclopentyloxy)-2-hydroxypropyl]urea](/img/structure/B14283221.png)
![6-[(6-Hydroxynaphthalene-2-sulfonyl)amino]hexanoic acid](/img/structure/B14283224.png)

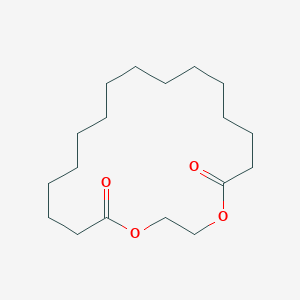

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)

